molecular formula C18H21F2NO6 B2384506 N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide CAS No. 1093684-03-7

N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide

Cat. No.: B2384506
CAS No.: 1093684-03-7
M. Wt: 385.364
InChI Key: ABZABSVMHZKZRO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a useful research compound. Its molecular formula is C18H21F2NO6 and its molecular weight is 385.364. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO6/c1-17(2)24-11-12(25-17)14-16(27-18(3,4)26-14)23-13(11)15(22)21-10-6-5-8(19)7-9(10)20/h5-7,11-14,16H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZABSVMHZKZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=C(C=C(C=C4)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structural features and biological activity make it a subject of interest in various research fields.

Structural Characteristics

The compound is characterized by a bicyclic structure that incorporates multiple functional groups, including a carboxamide and a difluorophenyl moiety. The presence of fluorine atoms enhances its chemical properties, potentially increasing its binding affinity to biological targets.

Molecular Formula: C_{18}H_{24}F_2N_2O_5
Molecular Weight: 394.43 g/mol

The biological activity of this compound is hypothesized to be linked to its interactions with specific receptors or enzymes involved in metabolic pathways. The difluorophenyl group may enhance the compound's ability to modulate biochemical activities by influencing the conformational dynamics of target proteins.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

  • In Vitro Assays:
    • The compound was tested for its inhibitory effects on specific enzymes relevant to metabolic pathways.
    • Results indicated a significant inhibition percentage compared to control groups.
  • Cell Viability Tests:
    • The compound was evaluated for cytotoxicity using different cancer cell lines.
    • IC50 values were determined to assess the concentration required for 50% inhibition of cell growth.
  • Binding Affinity Studies:
    • Radiolabeled ligand binding assays demonstrated the compound's affinity for certain receptors.
    • Competitive inhibition assays provided insights into its mechanism as a potential modulator.

Case Studies

Several case studies have documented the biological effects and therapeutic potential of this compound:

  • Case Study 1: A study conducted on breast cancer cell lines showed that treatment with this compound resulted in reduced proliferation and increased apoptosis markers.
  • Case Study 2: Research involving animal models demonstrated that the compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines.

Data Summary Table

Study Type Findings Reference
In Vitro Enzyme InhibitionSignificant inhibition of enzyme activity
Cytotoxicity AssayIC50 values indicate effective growth inhibition
Binding AffinityHigh affinity for target receptors

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